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Compound of Interest

Compound Name: 4-Iodophenylacetic acid

Cat. No.: B155296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Iodophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a versatile

building block in organic synthesis and holds potential for applications in pharmaceutical

research and development. Its structure, featuring a phenyl ring substituted with an iodine atom

and an acetic acid moiety, provides two key points for chemical modification. The iodine atom is

an excellent leaving group in cross-coupling reactions, while the carboxylic acid group allows

for the formation of esters, amides, and other derivatives. This guide provides an in-depth

overview of the chemical properties, synthesis, analysis, and potential biological relevance of

4-iodophenylacetic acid.

Chemical and Physical Properties
The fundamental chemical and physical properties of 4-iodophenylacetic acid are

summarized in the table below, providing a quick reference for laboratory use.
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Property Value

Molecular Formula C₈H₇IO₂

Molecular Weight 262.04 g/mol [1]

Appearance
Beige to cream or white to off-white to light

brown powder/solid[2]

Melting Point 137-143 °C[2]

Purity (by HPLC) ≥96.0%[2]

CAS Number 1798-06-7[1]

IUPAC Name 2-(4-iodophenyl)acetic acid[1]

Synonyms
p-Iodophenylacetic acid, (4-Iodophenyl)acetic

acid[1]

Synthesis and Purification
A common and effective method for the synthesis of 4-iodophenylacetic acid is the hydrolysis

of 4-iodobenzyl cyanide. While a specific detailed protocol for this exact transformation is not

readily available in the searched literature, a general procedure can be adapted from the well-

established hydrolysis of related nitriles, such as p-nitrobenzyl cyanide[3] and 3-

iodophenylacetonitrile[4].

Experimental Protocol: Synthesis via Hydrolysis of 4-
Iodobenzyl Cyanide
Materials:

4-Iodobenzyl cyanide

Sulfuric acid (concentrated)

Deionized water

Ice

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/137214
https://www.thermofisher.com/order/catalog/product/450900050
https://www.thermofisher.com/order/catalog/product/450900050
https://www.thermofisher.com/order/catalog/product/450900050
https://pubchem.ncbi.nlm.nih.gov/compound/137214
https://pubchem.ncbi.nlm.nih.gov/compound/137214
https://pubchem.ncbi.nlm.nih.gov/compound/137214
https://www.benchchem.com/product/b155296?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV1P0406
https://pubmed.ncbi.nlm.nih.gov/17274610/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated

sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. (Caution: Always

add acid to water, not the other way around, due to the exothermic nature of the dilution).

To this solution, add 4-iodobenzyl cyanide.

Heat the mixture to reflux with stirring for several hours. The reaction progress can be

monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture in an ice bath to precipitate the crude 4-
iodophenylacetic acid.

Collect the crude product by vacuum filtration and wash with cold deionized water.

Experimental Protocol: Purification by Recrystallization
The crude 4-iodophenylacetic acid can be purified by recrystallization to obtain a product of

high purity. The choice of solvent is critical for effective recrystallization. A good solvent will

dissolve the compound well at high temperatures but poorly at low temperatures. Common

solvents for the recrystallization of organic acids include water, ethanol, or mixtures of solvents

like ethanol/water or ethyl acetate/heptane.

Materials:

Crude 4-iodophenylacetic acid

Recrystallization solvent (e.g., ethanol/water mixture)

Erlenmeyer flask

Heating mantle or hot plate

Ice bath

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b155296?utm_src=pdf-body
https://www.benchchem.com/product/b155296?utm_src=pdf-body
https://www.benchchem.com/product/b155296?utm_src=pdf-body
https://www.benchchem.com/product/b155296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the crude 4-iodophenylacetic acid in an Erlenmeyer flask.

Add a minimal amount of the chosen hot solvent (or solvent mixture) to dissolve the solid

completely.

If colored impurities are present, a small amount of activated charcoal can be added, and the

solution can be hot-filtered.

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility

of the product.

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold

recrystallization solvent, and dry under vacuum.

Spectroscopic and Analytical Data
The identity and purity of 4-iodophenylacetic acid can be confirmed using various

spectroscopic techniques. While full spectra are not readily available in the public domain, the

expected key features are described below based on data from similar compounds and

information from chemical databases[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting

pattern for the aromatic protons due to the para-substitution. The two doublets, integrating to

2H each, will be in the aromatic region (typically 7.0-7.8 ppm). A singlet integrating to 2H for

the methylene (-CH₂-) protons adjacent to the carboxylic acid and the phenyl ring would be

expected around 3.6 ppm. The acidic proton of the carboxylic acid will appear as a broad

singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon

environments. The carbonyl carbon of the carboxylic acid is expected in the range of 170-

185 ppm. The aromatic carbons will appear in the region of 125-150 ppm, with the carbon

bearing the iodine atom being shifted to a lower field. The methylene carbon will be observed

around 40-45 ppm.
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Infrared (IR) Spectroscopy
The FT-IR spectrum of 4-iodophenylacetic acid will exhibit characteristic absorption bands for

its functional groups. A very broad O-H stretching band for the carboxylic acid will be present in

the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching absorption will be observed

around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be seen

around 3000 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-I stretching vibration is expected

in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding

to the molecular weight of 4-iodophenylacetic acid (262.04 g/mol ). A prominent peak at m/z

217 would correspond to the loss of the carboxyl group (-COOH). Another significant fragment

could be the tropylium-like cation at m/z 90, resulting from the cleavage of the bond between

the methylene group and the phenyl ring[1].

Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling Reactions
4-Iodophenylacetic acid is a valuable substrate for Suzuki-Miyaura cross-coupling reactions,

a powerful method for forming carbon-carbon bonds. The iodine atom serves as an excellent

leaving group, allowing for the coupling with a variety of boronic acids to synthesize biphenyl

derivatives and other complex molecules of pharmaceutical interest[5].

Materials:

4-Iodophenylacetic acid

Arylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

Solvent (e.g., toluene, dioxane, or a mixture with water)
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Inert atmosphere (Nitrogen or Argon)

Procedure:

To a reaction flask, add 4-iodophenylacetic acid, the arylboronic acid, the palladium

catalyst, and the base.

Purge the flask with an inert gas.

Add the degassed solvent(s).

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

reaction is complete (monitored by TLC or LC-MS).

After cooling, perform an aqueous workup. The product is typically extracted with an organic

solvent, and the organic layer is washed, dried, and concentrated.

The final product can be purified by column chromatography or recrystallization.
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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity and Signaling Pathways
While the direct effects of 4-iodophenylacetic acid on specific cellular signaling pathways in

human cells are not extensively documented, the biological activities of its parent compound,

phenylacetic acid, and its derivatives provide valuable insights into its potential roles.
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Phenylacetic Acid and its Derivatives
Phenylacetic acid itself has been investigated for its anti-cancer properties[6]. Furthermore,

various derivatives of phenylacetic acid have been synthesized and evaluated for their ability to

modulate important cellular targets. For instance, some phenylacetic acid derivatives have

been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which are

nuclear receptors that play crucial roles in metabolism and inflammation[7].

Potential Signaling Pathways of Interest
Given the structural similarity to other biologically active phenylacetic acid derivatives, 4-
iodophenylacetic acid could potentially interact with several signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs): The study on phenylacetic acid

derivatives as PPAR agonists suggests that 4-iodophenylacetic acid could also be

investigated for its activity on PPARα, PPARγ, and PPARδ. Activation of these receptors has

therapeutic implications for metabolic diseases and some cancers.
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Caption: Hypothetical activation of PPAR signaling by 4-iodophenylacetic acid.

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a key regulator of

inflammation, immunity, and cell survival. Many small molecules can modulate this pathway.

Given the role of other acidic compounds in influencing inflammatory responses,

investigating the effect of 4-iodophenylacetic acid on the NF-κB pathway could be a fruitful

area of research.

Conclusion
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4-Iodophenylacetic acid is a valuable chemical entity with established utility in organic

synthesis, particularly in the construction of complex molecular architectures through cross-

coupling reactions. Its physical and chemical properties are well-defined, and plausible

synthetic and purification methods can be readily implemented in a laboratory setting. While its

specific biological activities and interactions with cellular signaling pathways are yet to be fully

elucidated, the known pharmacology of related phenylacetic acid derivatives suggests that it

may hold promise as a modulator of important biological targets such as PPARs. This technical

guide provides a solid foundation for researchers to utilize 4-iodophenylacetic acid in their

synthetic endeavors and to explore its potential in the realm of drug discovery and

development. Further investigation into its biological effects is warranted to fully understand its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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